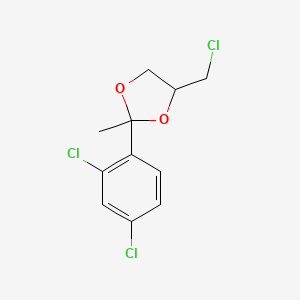
1,3-Dioxolane, 4-(chloromethyl)-2-(2,4-dichlorophenyl)-2-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dioxolane, 4-(chloromethyl)-2-(2,4-dichlorophenyl)-2-methyl- is a chemical compound that belongs to the class of dioxolanes. This compound is characterized by the presence of a dioxolane ring, which is a five-membered ring containing two oxygen atoms. The compound also features a chloromethyl group and a dichlorophenyl group, making it a highly chlorinated molecule. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxolane, 4-(chloromethyl)-2-(2,4-dichlorophenyl)-2-methyl- typically involves the reaction of 2,4-dichlorobenzaldehyde with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring. The chloromethyl group is introduced through a chloromethylation reaction, which involves the reaction of the dioxolane intermediate with formaldehyde and hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts such as p-toluenesulfonic acid can enhance the reaction rate and yield. The final product is purified through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
1,3-Dioxolane, 4-(chloromethyl)-2-(2,4-dichlorophenyl)-2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Methyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,3-Dioxolane, 4-(chloromethyl)-2-(2,4-dichlorophenyl)-2-methyl- is utilized in several scientific research fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Dioxolane, 4-(chloromethyl)-2-(2,4-dichlorophenyl)-2-methyl- involves its interaction with molecular targets such as enzymes or receptors. The compound’s chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The dichlorophenyl group may enhance the compound’s binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxolane, 4-(bromomethyl)-2-(2,4-dichlorophenyl)-2-methyl-: Similar structure but with a bromomethyl group instead of a chloromethyl group.
1,3-Dioxolane, 4-(chloromethyl)-2-(2,4-difluorophenyl)-2-methyl-: Similar structure but with a difluorophenyl group instead of a dichlorophenyl group.
Uniqueness
1,3-Dioxolane, 4-(chloromethyl)-2-(2,4-dichlorophenyl)-2-methyl- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of multiple chlorine atoms enhances its stability and resistance to degradation, making it a valuable compound for various applications.
Properties
CAS No. |
106002-36-2 |
|---|---|
Molecular Formula |
C11H11Cl3O2 |
Molecular Weight |
281.6 g/mol |
IUPAC Name |
4-(chloromethyl)-2-(2,4-dichlorophenyl)-2-methyl-1,3-dioxolane |
InChI |
InChI=1S/C11H11Cl3O2/c1-11(15-6-8(5-12)16-11)9-3-2-7(13)4-10(9)14/h2-4,8H,5-6H2,1H3 |
InChI Key |
MCGOCWYKGYIDQA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OCC(O1)CCl)C2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















